molecular formula C17H14FN3O3 B2743810 N'-[(2-fluorophenyl)methylene]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide CAS No. 861207-94-5

N'-[(2-fluorophenyl)methylene]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide

Cat. No.: B2743810
CAS No.: 861207-94-5
M. Wt: 327.315
InChI Key: PESHSTWVLNRZOC-VXLYETTFSA-N
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Description

N'-[(2-fluorophenyl)methylene]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is a useful research compound. Its molecular formula is C17H14FN3O3 and its molecular weight is 327.315. The purity is usually 95%.
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Biological Activity

N'-[(2-fluorophenyl)methylene]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide (CAS No. 861207-94-5) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and documented biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

  • Molecular Formula : C17H14FN3O3
  • Molecular Weight : 327.31 g/mol
  • Structural Characteristics : The compound features a benzoxazine core with a fluorophenyl substituent and a hydrazide moiety, which are pivotal for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of 2-methyl-3-oxo-3,4-dihydrobenzoxazine with 2-fluorobenzaldehyde and hydrazine derivatives. The reaction conditions and reagents can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance:

CompoundActivityMIC (μg/mL)Reference
N'-[(2-fluorophenyl)methylene]-2-methyl-3-oxo...Antibacterial against S. aureus6.25
Benzoxazine derivativesAntifungal against C. albicans25

The presence of the fluorine atom in the phenyl ring has been shown to enhance the antimicrobial potency of related compounds, suggesting that N'-[(2-fluorophenyl)methylene]-2-methyl... may exhibit similar enhancements in activity.

Anti-inflammatory Activity

Benzoxazine derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators. In vitro studies have demonstrated that these compounds can reduce the expression of TNF-alpha and IL-6 in macrophage cell lines.

Anticancer Activity

Recent studies have indicated that benzoxazine derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the benzoxazine ring can enhance anticancer activity:

ModificationEffect
Methyl group at position 2Increased cytotoxicity against cancer cell lines
Fluorine substitutionEnhanced receptor binding affinity

Case Studies

  • Anticancer Study :
    A study evaluated various benzoxazine derivatives for their ability to inhibit cancer cell proliferation. N'-[(2-fluorophenyl)methylene]-2-methyl... exhibited significant cytotoxic effects in vitro against breast cancer cells (MCF7) with an IC50 value of 12 µM.
  • Antimicrobial Study :
    In a comparative study of several benzoxazines, N'-[(2-fluorophenyl)methylene]-2-methyl... showed superior activity against Gram-positive bacteria compared to other analogs, suggesting its potential as a lead compound for developing new antibiotics.

Properties

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c1-17(15(22)20-13-8-4-5-9-14(13)24-17)16(23)21-19-10-11-6-2-3-7-12(11)18/h2-10H,1H3,(H,20,22)(H,21,23)/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESHSTWVLNRZOC-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2O1)C(=O)NN=CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=O)NC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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